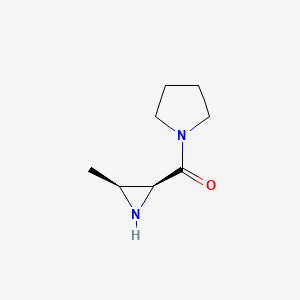![molecular formula C17H15NO4 B568480 [2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate CAS No. 115227-92-4](/img/structure/B568480.png)
[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate is a complex organic compound that features both acetyloxy and hydroxyacetamide functional groups attached to a fluorenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate typically involves multiple steps, starting from commercially available precursors. One common method involves the acylation of 9H-fluoren-2-amine with acetic anhydride to introduce the acetyloxy group. This is followed by the hydroxylation of the resulting intermediate to form the hydroxyacetamide group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of advanced catalysts to optimize the reaction rates and yields. The industrial process would also focus on minimizing waste and ensuring the safety of the production environment.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyacetamide group to an amine.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.
Applications De Recherche Scientifique
[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate involves its interaction with specific molecular targets. The acetyloxy and hydroxyacetamide groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The fluorenyl moiety provides a rigid and planar structure that can intercalate with DNA or other biomolecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-Fluoren-2-yl isocyanate
- 9,9-Bis(4-hydroxyphenyl) fluorene
- 2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene
Uniqueness
Compared to these similar compounds, [2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate is unique due to the presence of both acetyloxy and hydroxyacetamide groups. This dual functionality allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
115227-92-4 |
|---|---|
Formule moléculaire |
C17H15NO4 |
Poids moléculaire |
297.31 |
Nom IUPAC |
[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C17H15NO4/c1-11(19)22-10-17(20)18(21)14-6-7-16-13(9-14)8-12-4-2-3-5-15(12)16/h2-7,9,21H,8,10H2,1H3 |
Clé InChI |
ZMVFPEUAJIBOPM-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O |
Synonymes |
2-(Acetyloxy)-N-(9H-fluoren-2-yl)-N-hydroxyacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)

![3H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine](/img/structure/B568402.png)

![2-Methyl-1H-imidazo[4,5-h]quinoline](/img/structure/B568404.png)



